IDO1 Inhibition Potency in Human Whole Blood: 158 nM IC₅₀
1-(4-chlorobenzyl)-1H-indol-5-amine inhibits indoleamine 2,3-dioxygenase 1 (IDO1) with an IC₅₀ of 158 nM in an IFNγ/LPS-stimulated human whole blood assay [1]. This assay is physiologically relevant, capturing both cellular uptake and plasma protein binding effects. In contrast, the clinically investigated IDO1 inhibitor epacadostat (INCB024360) exhibits an IC₅₀ of 12 nM in a human SKOV3 cellular assay but a higher IC₅₀ of 360 nM in human whole blood, highlighting differential potency in a more complex ex vivo system [2].
| Evidence Dimension | IDO1 enzymatic inhibition in human whole blood (ex vivo) |
|---|---|
| Target Compound Data | IC₅₀ = 158 nM |
| Comparator Or Baseline | Epacadostat (INCB024360): IC₅₀ = 360 nM in human whole blood |
| Quantified Difference | 1-(4-chlorobenzyl)-1H-indol-5-amine is 2.3‑fold more potent than epacadostat in the same whole blood assay |
| Conditions | IFNγ/LPS-stimulated human whole blood, 4 hr preincubation + 18 hr stimulation |
Why This Matters
The 2.3‑fold higher potency in a physiologically relevant whole blood model supports prioritization of this compound for ex vivo IDO1 target engagement studies over epacadostat.
- [1] BindingDB. BDBM50550033 (CHEMBL4791270). IDO1 IC₅₀ = 158 nM in human whole blood. View Source
- [2] BindingDB. BDBM50549536 (CHEMBL4751227). Epacadostat IDO1 IC₅₀ = 360 nM in human whole blood. View Source
